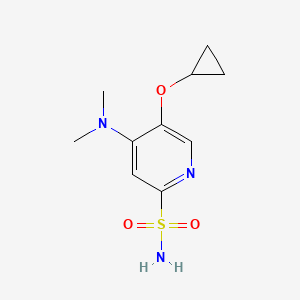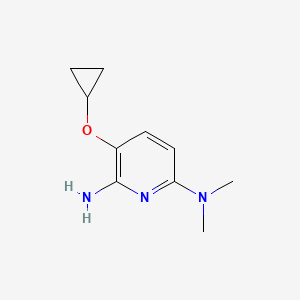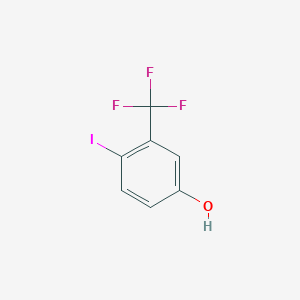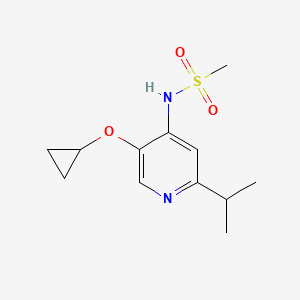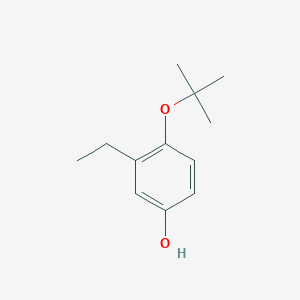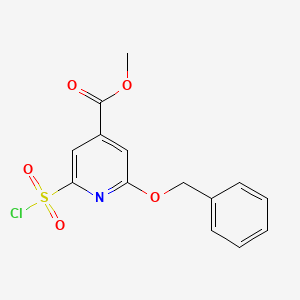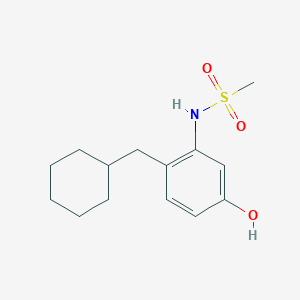
2-(Cyclohexylmethyl)-5-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylmethyl)-5-hydroxybenzamide is an organic compound characterized by a benzamide core with a cyclohexylmethyl group attached to the second carbon and a hydroxyl group attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-5-hydroxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexylmethyl chloride reacts with the benzamide in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethyl)-5-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products
Oxidation: Formation of 2-(Cyclohexylmethyl)-5-ketobenzamide.
Reduction: Formation of 2-(Cyclohexylmethyl)-5-hydroxybenzylamine.
Substitution: Formation of substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(Cyclohexylmethyl)-5-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethyl)-5-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the cyclohexylmethyl group can enhance lipophilicity, aiding in membrane permeability. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexylmethyl)-4-hydroxybenzamide: Similar structure but with the hydroxyl group at the fourth position.
2-(Cyclohexylmethyl)-5-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.
2-(Cyclohexylmethyl)-5-aminobenzamide: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
2-(Cyclohexylmethyl)-5-hydroxybenzamide is unique due to the specific positioning of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclohexylmethyl group and the hydroxyl group provides a distinct profile that can be advantageous in various applications.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)-5-hydroxybenzamide |
InChI |
InChI=1S/C14H19NO2/c15-14(17)13-9-12(16)7-6-11(13)8-10-4-2-1-3-5-10/h6-7,9-10,16H,1-5,8H2,(H2,15,17) |
InChI Key |
DZXJWBJFLNEYHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=C(C=C(C=C2)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


